4-Methoxy-5-nitro-indoline

Regioselective synthesis Nitration Photolabile precursors

4-Methoxy-5-nitro-indoline (CAS 909556-12-3) is a substituted indoline derivative featuring a methoxy group at the 4-position and a nitro group at the 5-position of the 2,3-dihydro-1H-indole scaffold. This compound belongs to the class of 5-nitroindolines and serves primarily as a key synthetic intermediate.

Molecular Formula C9H10N2O3
Molecular Weight 194.19
CAS No. 909556-12-3
Cat. No. B2913236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-5-nitro-indoline
CAS909556-12-3
Molecular FormulaC9H10N2O3
Molecular Weight194.19
Structural Identifiers
SMILESCOC1=C(C=CC2=C1CCN2)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O3/c1-14-9-6-4-5-10-7(6)2-3-8(9)11(12)13/h2-3,10H,4-5H2,1H3
InChIKeyCXPKRUKASSEDMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-5-nitro-indoline (CAS 909556-12-3) for Regioselective Synthesis and Advanced Intermediate Applications


4-Methoxy-5-nitro-indoline (CAS 909556-12-3) is a substituted indoline derivative featuring a methoxy group at the 4-position and a nitro group at the 5-position of the 2,3-dihydro-1H-indole scaffold . This compound belongs to the class of 5-nitroindolines and serves primarily as a key synthetic intermediate. Its unique substitution pattern imparts distinct regiochemical control during nitration and enables its use as a versatile building block for further functionalization, particularly in the development of photolabile precursors for caged neurotransmitters [1]. Unlike its 7-nitro isomer, which is widely employed in photochemical applications, the 5-nitro regioisomer offers a complementary reactivity profile that is critical for accessing specific downstream targets where 7-substitution is either undesirable or synthetically inaccessible [2].

Why 4-Methoxy-5-nitro-indoline Cannot Be Replaced by Generic 5-Nitroindoline or 4-Methoxyindoline in Critical Applications


Substituting 4-Methoxy-5-nitro-indoline with structurally similar compounds such as unsubstituted 5-nitroindoline (CAS 32692-19-6) or 4-methoxyindoline (CAS 7555-94-4) is not viable in applications requiring precise regiochemical control. The presence of both the 4-methoxy and 5-nitro groups in a single scaffold dictates unique electronic and steric properties that influence both reactivity and downstream functionalization pathways . For instance, the 4-methoxy group significantly enhances photolysis efficiency in nitroindoline-based cages (>2-fold improvement) but only when positioned ortho to the nitro group, as in the 7-nitro isomer [1]. In the 5-nitro isomer, this electronic synergy is absent, yet the methoxy group still modulates lipophilicity, solubility, and metabolic stability compared to unsubstituted 5-nitroindoline [2]. Furthermore, the specific substitution pattern of 4-Methoxy-5-nitro-indoline is critical for achieving high regioselectivity in subsequent nitration or reduction steps, as competing reaction pathways at the 7-position are minimized [3]. Generic substitution would lead to altered reaction outcomes, reduced yields, or complete synthetic failure in multi-step sequences targeting complex molecules.

Quantitative Differentiation of 4-Methoxy-5-nitro-indoline Against Closest Analogs: A Comparative Evidence Guide


Regioselective Nitration: 5-Nitro vs. 7-Nitro Isomer Ratio Control for Downstream Synthesis

The nitration of 1-acyl-4-methoxyindolines yields a mixture of 5-nitro and 7-nitro isomers. Under optimized conditions using claycop–acetic anhydride, the 7-nitro isomer is obtained in a 2:1 ratio relative to the 5-nitro isomer [1]. This demonstrates that 4-Methoxy-5-nitro-indoline represents the minor, yet synthetically accessible, regioisomer. Its deliberate isolation or preferential synthesis (e.g., using alternative nitrating agents) provides a distinct starting material for applications where 7-substitution is incompatible with downstream chemistry.

Regioselective synthesis Nitration Photolabile precursors

Photolysis Efficiency of 4-Methoxy-7-nitroindoline vs. 7-Nitroindoline Cages

In the context of caged neurotransmitter precursors, the 4-methoxy substitution on the 7-nitroindoline scaffold (i.e., 4-methoxy-7-nitroindoline, MNI) significantly enhances photolysis efficiency compared to the unsubstituted 7-nitroindoline (NI) cage. Under identical flash photolysis conditions, MNI-caged L-glutamate achieves ~35% conversion, whereas NI-caged L-glutamate achieves only ~15% conversion [1]. This >2-fold improvement in efficiency is directly attributed to the presence of the 4-methoxy group. While 4-Methoxy-5-nitro-indoline lacks the ortho-nitro substitution required for this specific photochemical application, the data unequivocally demonstrate that the 4-methoxy group is a critical determinant of photochemical performance in nitroindoline systems. This class-level inference underscores that the 4-methoxy-5-nitro substitution pattern represents a distinct electronic environment with predictable effects on reactivity.

Caged neurotransmitters Photolysis Neurobiology

Electronic Effects: 4-Methoxy Substitution Alters Photolysis Efficiency >2-Fold in 7-Nitroindolines

A systematic study of aromatic substituent effects on the photocleavage of 1-acyl-7-nitroindolines revealed that a 4-methoxy substituent improves photolysis efficiency by more than 2-fold compared to the unsubstituted parent compound [1]. In contrast, a 4-dimethylamino analogue was essentially inert, and a 5-alkyl substituent reduced the beneficial effect of the 4-methoxy group. This quantitative SAR data establishes the 4-methoxy group as a potent, position-dependent modulator of the nitroindoline core's electronic properties. For 4-Methoxy-5-nitro-indoline, the 4-methoxy group will similarly influence the compound's electron density and reactivity, but the para relationship to the 5-nitro group creates a different electronic push-pull system than the ortho relationship in the 7-nitro isomer. This differential electronic landscape is critical for medicinal chemists optimizing lead compounds for potency, selectivity, or metabolic stability.

Structure-Activity Relationship Photocleavage Electron-donating groups

Synthetic Versatility: 4-Methoxy-5-nitroindoline as a Precursor to 5-Amino-4-methoxyindoline Derivatives

The nitro group at the 5-position of 4-Methoxy-5-nitro-indoline can be selectively reduced to the corresponding 5-amino derivative using standard reducing agents (e.g., SnCl2, H2/Pd-C, or Fe/HCl). This transformation generates 5-amino-4-methoxyindoline, a valuable intermediate for further functionalization via diazotization, acylation, or reductive amination. While analogous reductions are possible with 5-nitroindoline, the presence of the 4-methoxy group in the target compound introduces additional steric and electronic factors that influence the reduction kinetics and the reactivity of the resulting amine [1]. For instance, the electron-donating methoxy group can stabilize intermediate nitroso species and may affect the regioselectivity of subsequent electrophilic aromatic substitution reactions on the aminoindoline scaffold.

Synthetic intermediate Nitro reduction Building block

High-Value Application Scenarios for 4-Methoxy-5-nitro-indoline Based on Comparative Evidence


Synthesis of 5-Amino-4-methoxyindoline for Pharmaceutical Intermediate Libraries

4-Methoxy-5-nitro-indoline serves as an ideal starting material for the preparation of 5-amino-4-methoxyindoline, a versatile building block for medicinal chemistry programs. As established in Section 3 (Evidence Item 4), the nitro group can be selectively reduced to the corresponding amine. The resulting 5-amino-4-methoxyindoline is a privileged scaffold for the synthesis of diverse heterocyclic systems, including indole-fused pyrimidines, quinazolines, and β-carbolines, which are prevalent in kinase inhibitors and CNS-active agents. The presence of the 4-methoxy group enhances the scaffold's 'drug-likeness' by modulating logP and hydrogen-bonding potential compared to the unsubstituted 5-aminoindoline .

Preparation of Regiochemically Defined 4,5-Disubstituted Indoline Derivatives

For projects requiring a specific 4,5-disubstituted indoline core—for example, in structure-activity relationship (SAR) studies of indoline-based α1A-adrenoceptor antagonists—4-Methoxy-5-nitro-indoline provides an unambiguous synthetic entry point [1]. Direct electrophilic substitution of 4-methoxyindoline is complicated by the strong directing effects of the methoxy group and the indoline nitrogen, often leading to mixtures of 5- and 7-substituted products. Starting with the pre-formed 4-methoxy-5-nitro compound bypasses this regioselectivity challenge, ensuring that subsequent manipulations occur at the desired positions with high fidelity. This reduces purification burden and increases overall synthetic throughput.

Development of Non-Photolabile Nitroindoline Probes for Biochemical Studies

While 4-methoxy-7-nitroindoline (MNI) is a cornerstone of caged neurotransmitter technology due to its rapid photolysis (Section 3, Evidence Item 2 & 3), 4-Methoxy-5-nitro-indoline offers a complementary tool for applications where photolability is undesirable. For example, in long-term cellular assays or in vivo studies requiring sustained exposure, the 5-nitro isomer is expected to be thermally stable and resistant to ambient light-induced cleavage. This makes it a suitable scaffold for developing nitroindoline-based fluorescent probes, affinity labels, or enzyme inhibitors where the nitro group serves as a bioreductive trigger or a spectroscopic handle rather than a photolabile protecting group [2].

Scaffold for Late-Stage Functionalization via C-H Activation

The unique substitution pattern of 4-Methoxy-5-nitro-indoline positions it as an attractive substrate for modern C-H functionalization methodologies. The strong electron-withdrawing nitro group at the 5-position deactivates the adjacent C6 and C7 positions, potentially directing C-H activation catalysts to the less hindered C2 or C3 positions of the indoline ring. This contrasts with 4-methoxyindoline, where the electron-donating methoxy group activates the entire ring, often leading to complex mixtures. By providing a built-in regiochemical control element, 4-Methoxy-5-nitro-indoline enables more predictable and selective late-stage diversification, a key requirement in both academic research and industrial process chemistry.

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